![molecular formula C20H20N2O4S B2571196 3-(((4-(p-Tolyl)thiazol-2-yl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione CAS No. 1171886-78-4](/img/structure/B2571196.png)
3-(((4-(p-Tolyl)thiazol-2-yl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of a compound can be determined by various spectroscopic techniques such as 1H-NMR, 13C-NMR, and IR spectroscopy . Unfortunately, the specific spectral data for “3-(((4-(p-Tolyl)thiazol-2-yl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione” is not available in the retrieved papers.
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined by various techniques such as melting point determination, solubility tests, and spectroscopic analysis . Unfortunately, the specific physical and chemical properties for “3-(((4-(p-Tolyl)thiazol-2-yl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione” are not available in the retrieved papers.
Applications De Recherche Scientifique
Electrochemical Behavior in Non-Aqueous Media
Research on 1-substituted-1,4-diazaspiro[5.5]undecane-3,5-diones, compounds structurally similar to the one , investigated their electrochemical properties in non-aqueous media. The study revealed that these compounds undergo electrolytic oxidation and reduction to form products like N-(1-aminocyclohexanecarbonyl)oxamic acid and alcohols, respectively, suggesting potential applications in electrochemical sensors or organic synthesis methodologies (Abou-Elenien et al., 1991).
Structural and Conformation Analysis
The analysis of crystal structures for amino-cycloalkanespiro-hydantoins, which share the spirocyclic element with the compound of interest, provides insights into the molecular conformation and hydrogen bonding patterns. These structural insights are essential for designing compounds with targeted properties, such as enhanced stability or specificity for biological receptors (Todorov et al., 2009).
Synthesis and Biological Activity
A study on the assembly of structurally diverse 5-(aminomethylene)thiazolidine-2,4-diones showcased the synthetic versatility of incorporating the thiazolidinedione moiety with various biological activities. This work underscores the potential of structurally similar compounds to serve as frameworks for developing new therapeutic agents with antibacterial and antifungal properties (Mohanty et al., 2015).
Crystal Structure and Thermodynamic Properties
Research involving 1,5-dioxaspiro[5.5] derivatives, such as the analysis of their crystal structure and thermodynamic properties, provides valuable information on their stability and reactivity. Such studies are fundamental in materials science for developing new compounds with desired physical and chemical properties (Zeng et al., 2021).
Syntheses and Crystal Structures of Derivatives
The synthesis and structural characterization of 1,5-dioxaspiro[5.5]undecane-2,4-dione derivatives demonstrate the chemical flexibility and the diverse array of interactions (e.g., C–H···O and π···π stacking) these compounds can partake in. This knowledge is crucial for the design of molecules with specific binding or functional properties (Zeng et al., 2013).
Mécanisme D'action
Safety and Hazards
The safety and hazards associated with a compound depend on its physical and chemical properties, as well as its biological activity. Unfortunately, specific safety and hazard information for “3-(((4-(p-Tolyl)thiazol-2-yl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione” is not available in the retrieved papers .
Propriétés
IUPAC Name |
3-[[[4-(4-methylphenyl)-1,3-thiazol-2-yl]amino]methylidene]-1,5-dioxaspiro[5.5]undecane-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4S/c1-13-5-7-14(8-6-13)16-12-27-19(22-16)21-11-15-17(23)25-20(26-18(15)24)9-3-2-4-10-20/h5-8,11-12H,2-4,9-10H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASHIAZQUJHJNAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)NC=C3C(=O)OC4(CCCCC4)OC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(((4-(p-Tolyl)thiazol-2-yl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

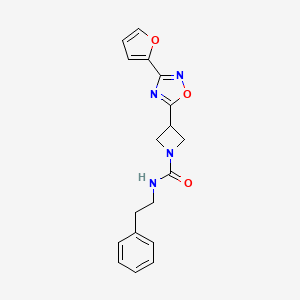
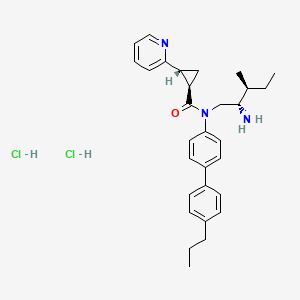
![5-allyl-3-amino-4,6-dimethyl-N-(o-tolyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2571118.png)
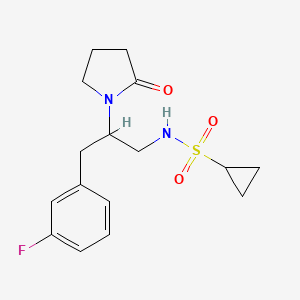
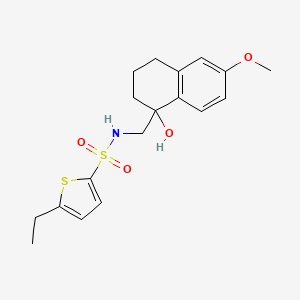
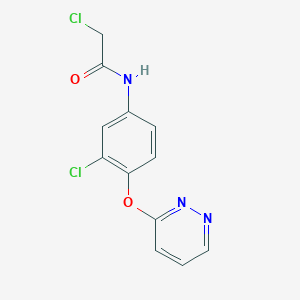
![N-(3-cyano-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)cinnamamide](/img/structure/B2571125.png)
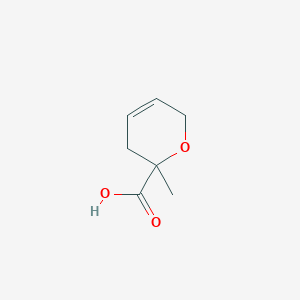
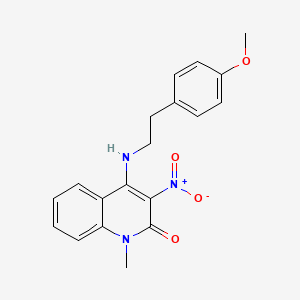
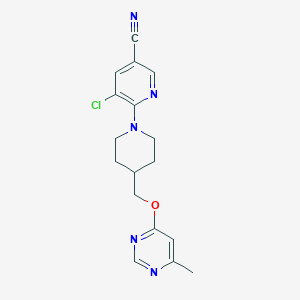
![methyl 3-(furan-2-ylmethyl)-2-[2-[(5-methyl-1H-pyrazol-3-yl)amino]-2-oxoethyl]sulfanyl-4-oxoquinazoline-7-carboxylate](/img/structure/B2571129.png)
![ethyl (5Z)-6-chloro-5-[[(2-chloro-4-fluorophenyl)methoxyamino]methylidene]-4-(4-chlorophenyl)-2-methyl-4H-pyridine-3-carboxylate](/img/structure/B2571130.png)
![6-ethoxy-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)nicotinamide](/img/structure/B2571133.png)
![N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4,5-dimethoxy-2-nitrobenzamide](/img/structure/B2571134.png)